molecular formula C8H20NPS B12458085 P,P-di-tert-butylphosphinothioic amide

P,P-di-tert-butylphosphinothioic amide

Cat. No.: B12458085
M. Wt: 193.29 g/mol
InChI Key: KUAZCKKMNPBDNX-UHFFFAOYSA-N
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Description

P,P-di-tert-butylphosphinothioic amide: is an organophosphorus compound characterized by the presence of a phosphinothioic amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P,P-di-tert-butylphosphinothioic amide typically involves the reaction of di-tert-butylphosphine with sulfur and an amine. One common method is the reaction of di-tert-butylphosphine with elemental sulfur to form di-tert-butylphosphinothioic acid, which is then treated with an amine to yield the desired amide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: P,P-di-tert-butylphosphinothioic amide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphinothioic acids, phosphine derivatives, and various substituted amides .

Mechanism of Action

The mechanism of action of P,P-di-tert-butylphosphinothioic amide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H20NPS

Molecular Weight

193.29 g/mol

IUPAC Name

2-[amino(tert-butyl)phosphinothioyl]-2-methylpropane

InChI

InChI=1S/C8H20NPS/c1-7(2,3)10(9,11)8(4,5)6/h1-6H3,(H2,9,11)

InChI Key

KUAZCKKMNPBDNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=S)(C(C)(C)C)N

Origin of Product

United States

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